4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

Description

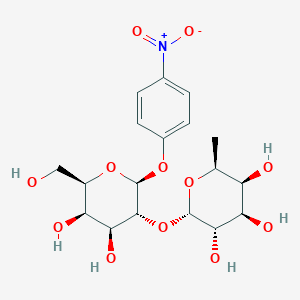

4-Nitrophenyl-2-O-(α-L-fucopyranosyl)-β-D-galactopyranoside (CAS: N/A) is a synthetic chromogenic substrate designed for the rapid detection of substrate-specific α-L-fucosidases. Its structure consists of a β-D-galactopyranosyl core linked via an O-glycosidic bond to α-L-fucopyranose at the 2-hydroxyl position, with a 4-nitrophenyl aglycone serving as a chromogenic leaving group . This compound is widely utilized in enzymatic assays due to the release of yellow 4-nitrophenol upon hydrolysis by α-L-fucosidases, enabling spectrophotometric quantification at 405 nm. Its synthesis involves regioselective glycosylation and protective group strategies, as detailed in early work by Matta and Barlow (1981), which established its utility in glycobiology and diagnostics .

Properties

IUPAC Name |

(2S,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO12/c1-7-11(21)13(23)15(25)17(28-7)31-16-14(24)12(22)10(6-20)30-18(16)29-9-4-2-8(3-5-9)19(26)27/h2-5,7,10-18,20-25H,6H2,1H3/t7-,10+,11+,12-,13+,14-,15-,16+,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNXEBSKDAQHBI-YUXDDOTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216557 | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66347-27-1 | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066347271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Transglycosylation Reactions

Enzymatic synthesis leverages the inherent specificity of alpha-L-fucosidases to catalyze fucosyl transfer from donor substrates like p-nitrophenyl-alpha-L-fucopyranoside (Fuc-alpha-pNP) to galactose acceptors. Porcine liver alpha-L-fucosidase, for example, mediates the transfer of fucose to the O-2 position of beta-D-galactopyranoside with 58% regioselectivity, as demonstrated in a seminal study. The reaction proceeds under mild conditions (40°C, pH 5.0), avoiding the harsh reagents required in chemical synthesis.

Table 1: Enzymatic Synthesis Parameters and Outcomes

Optimization of Reaction Conditions

The enzymatic method’s efficiency hinges on substrate solubility and enzyme purity. Gal-beta-pNP’s high aqueous solubility (>10%) facilitates higher transfer yields compared to less soluble acceptors like lactose-beta-pNP. Furthermore, eliminating beta-galactosidase contaminants from the enzyme preparation is critical to prevent undesired hydrolysis of the galactopyranoside backbone.

Comparative Analysis of Synthesis Routes

Yield and Purity Considerations

Chemical synthesis affords higher batch-to-batch consistency (95–98% purity) but suffers from lower overall yields due to multi-step purification. In contrast, enzymatic methods achieve moderate yields (40–45%) with superior regioselectivity, albeit requiring costly enzyme preparations and prolonged reaction times.

Scalability and Cost-Effectiveness

Industrial-scale production favors chemical routes despite their complexity, as large-scale enzyme fermentation remains economically prohibitive. However, advances in immobilized enzyme technology may bridge this gap, enabling reusable biocatalysts for continuous synthesis.

Purification and Characterization

Chromatographic Techniques

Final purification employs size-exclusion chromatography (Toyopearl HW-40S) or reverse-phase HPLC to resolve isomeric byproducts. Ethanol precipitation effectively removes unreacted starting materials, while lyophilization yields the product as a stable powder.

Spectroscopic Validation

H-NMR and C-NMR are indispensable for confirming regioisomerism. The characteristic downfield shift of the galactose C-2 signal ( ppm) in the C spectrum confirms alpha-(1→2) linkage, distinguishing it from O-3 ( ppm) or O-6 ( ppm) analogues. Mass spectrometry (ESI-MS) further verifies molecular integrity, with the sodium adduct observed at m/z 469.4 .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside can undergo several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield 4-nitrophenol and the corresponding disaccharide.

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Substitution: The nitrophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using acidic or enzymatic conditions.

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Various nucleophiles can be used to substitute the nitrophenyl group.

Major Products Formed

Hydrolysis: 4-nitrophenol and the corresponding disaccharide.

Oxidation: Oxidized derivatives of the nitrophenyl group.

Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Enzyme Assays

Alpha-L-Fucosidase Detection:

The primary application of 4-nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is in the detection and characterization of alpha-L-fucosidases. These enzymes are crucial for various biological processes, including glycoprotein degradation and cell signaling. The compound acts as a chromogenic substrate, allowing for the rapid detection of enzyme activity through colorimetric changes upon hydrolysis. Studies have shown that this substrate can effectively differentiate between various alpha-L-fucosidases based on their substrate specificity .

Case Study: Aspergillus niger

Research involving the enzyme from Aspergillus niger demonstrated that this substrate could be used to quantify enzyme activity in a laboratory setting. The hydrolysis of the substrate resulted in a measurable color change, facilitating the determination of alpha-L-fucosidase levels in various samples .

Biochemical Research

Glycosylation Studies:

this compound is instrumental in studying glycosylation patterns in different organisms. By analyzing how different fucosidases interact with this substrate, researchers can gain insights into glycan structures and their biological implications.

Enzyme Kinetics:

The compound is also used to investigate the kinetics of alpha-L-fucosidases. By measuring the rate of hydrolysis under varying conditions, such as pH and temperature, researchers can derive kinetic parameters that are essential for understanding enzyme behavior in physiological conditions.

Pharmaceutical Applications

Drug Development:

In pharmaceutical research, understanding the role of fucosidases can aid in drug development, particularly for diseases where glycosylation plays a critical role, such as cancer and infectious diseases. The ability to quantify enzyme activity using this compound allows for the screening of potential drug candidates that may inhibit or enhance fucosidase activity.

Diagnostic Applications

Clinical Diagnostics:

The substrate's utility extends to clinical diagnostics, where it can be employed to assess enzyme deficiencies related to metabolic disorders. For instance, measuring alpha-L-fucosidase activity can help diagnose conditions like fucosidosis, a lysosomal storage disorder.

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Enzyme Assays | Detection of alpha-L-fucosidase activity through colorimetric changes | Hydrolysis studies with Aspergillus niger |

| Biochemical Research | Investigation of glycosylation patterns and enzyme kinetics | Kinetic studies under varying conditions |

| Pharmaceutical Research | Screening drug candidates that affect fucosidase activity | Drug development for glycosylation-related diseases |

| Clinical Diagnostics | Assessment of enzyme deficiencies related to metabolic disorders | Diagnosis of fucosidosis |

Mechanism of Action

The mechanism of action of 4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside involves its interaction with specific enzymes and receptors involved in glycosidic bond cleavage and formation. The compound’s nitrophenyl group serves as a chromogenic or fluorogenic reporter, allowing for the detection and quantification of enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Enzyme Specificity and Kinetic Parameters

- Analog: 4-Nitrophenyl 2-O-(methyl-4-O-methyl-α-D-glucuronosyl)-β-D-xylopyranoside (Compound V) shows distinct kinetics with a Km of 0.25 mM and kcat of 9.27 s⁻¹ for glucuronidase activity .

- Methyl β-D-Galactopyranoside Derivatives: Fluorination at C6 or methylation at C2 alters binding to galactan-specific IgA, highlighting the role of hydroxyl groups in hydrogen bonding .

Key Research Findings

Structural Insights : Crystal structures of methyl analogs reveal that the 1C4 (fucose) and 4C1 (galactose) conformations stabilize enzyme-substrate interactions .

Synthetic Efficiency : Protective group strategies (e.g., TBDPS in ) improve yields (>80%) but may complicate downstream deprotection .

Biological Activity

4-Nitrophenyl-2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside (commonly referred to as Npafpbg) is a synthetic glycoside that has garnered attention in biochemical research due to its substrate specificity for alpha-L-fucosidases. This compound is particularly significant in the study of carbohydrate-binding proteins and has implications in various biological processes, including microbial adhesion and enzyme activity.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 301.26 g/mol

- IUPAC Name : 4-nitrophenyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside

The compound features a nitrophenyl group, which enhances its chromogenic properties, making it useful for detecting enzymatic activity.

Enzymatic Activity

Npafpbg is primarily utilized as a substrate for alpha-L-fucosidases, enzymes that hydrolyze fucosylated glycosides. The hydrolysis of Npafpbg by these enzymes results in the release of 4-nitrophenol, which can be quantitatively measured. This property has been exploited in various studies to assess the activity of alpha-L-fucosidases from different sources, including:

- Aspergillus niger

- Escherichia coli

- Clostridium perfringens

These studies demonstrate the compound's utility in enzymatic assays and its role in understanding fucosidase activity across different biological systems .

Microbial Interaction

Research indicates that Npafpbg can influence microbial adhesion due to its structural similarity to naturally occurring glycans. For instance, Pseudomonas aeruginosa has shown varying carbohydrate-binding profiles when exposed to glycopolymers containing fucose and galactose residues. The binding affinity of this bacterium to host tissues is critical in understanding its pathogenicity, especially in cystic fibrosis patients where increased fucosylation is observed .

Case Studies

- Detection of Alpha-L-Fucosidases :

- Pseudomonas aeruginosa Binding Studies :

Research Findings

Recent investigations have focused on the synthesis and application of Npafpbg in various biochemical assays:

Q & A

Basic Research Questions

Q. How is 4-nitrophenyl-2-O-(α-L-fucopyranosyl)-β-D-galactopyranoside synthesized, and what key steps ensure regioselective glycosylation?

- Methodology : The synthesis involves sequential protection/deprotection strategies. For example, methyl β-D-galactopyranoside is first protected at the 6-OH position using tert-butyldiphenylsilyl chloride, followed by isopropylidene protection at the 3,4-OH groups. Coupling with α-L-fucopyranosyl donors (e.g., trichloroacetimidates) under Lewis acid catalysis ensures regioselective 2-O-glycosylation. Final deprotection yields the target compound .

- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using . Optimize glycosylation efficiency by adjusting donor-acceptor stoichiometry and reaction temperature.

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : , , and 2D NMR (e.g., COSY, HSQC) confirm sugar ring conformations and glycosidic linkages. For example, anomeric protons (δ 5.1–5.7 ppm) and coupling constants () verify α/β configurations .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na] at m/z 779.2134) .

- X-ray Crystallography : Resolves absolute stereochemistry in crystalline form .

Q. How is this compound utilized in enzyme activity assays for α-L-fucosidases or β-D-galactosidases?

- Methodology :

- Kinetic Assays : Hydrolysis of the 4-nitrophenyl group releases yellow 4-nitrophenolate, monitored spectrophotometrically at 405 nm. Calculate and using Michaelis-Menten plots .

- HPLC-UV Validation : Separate and quantify hydrolysis products (e.g., free 4-nitrophenol) using reversed-phase C18 columns and UV detection at 280 nm .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in aqueous enzymatic assays?

- Methodology :

- Solubilization Agents : Use DMSO (≤5% v/v) or β-cyclodextrin to enhance solubility without inhibiting enzyme activity .

- Biphasic Systems : Combine aqueous buffers with water-miscible organic solvents (e.g., acetonitrile) to maintain substrate accessibility .

Q. What strategies resolve contradictions in kinetic data (e.g., non-linear Lineweaver-Burk plots)?

- Methodology :

- Substrate Inhibition Analysis : Fit data to a modified Michaelis-Menten equation accounting for substrate inhibition () .

- Impurity Checks : Validate substrate purity via HPLC (≥98%) and test for contaminating glycosidases in enzyme preparations .

Q. How can cross-reactivity with structurally similar enzymes (e.g., α-D-galactosidases) be minimized?

- Methodology :

- Inhibitor Cocktails : Add specific inhibitors (e.g., 1-deoxygalactonojirimycin for α-D-galactosidases) during assays .

- Mutagenesis Studies : Engineer enzyme active sites (e.g., E268A mutants in α-L-fucosidases) to validate substrate specificity .

Q. What advanced techniques validate the compound’s specificity in carbohydrate-binding protein studies?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics between the compound and lectins/antibodies. For example, immobilize the compound on a CM5 chip and analyze association/dissociation rates .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish specific vs. non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.